(S)-西酞普兰-d6 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-oxides are a class of compounds that have emerged as potent agents with various therapeutic activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities . The N-oxide motif has been successfully employed in a number of recent drug development projects .

Synthesis Analysis

N-oxides can be synthesized through various methods. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor and H2O2 in methanol as solvent can enable the formation of various pyridine N-oxides in very good yields . Sodium perborate in acetic acid is also an effective reagent for the oxidation of azines to N-oxides .

Chemical Reactions Analysis

N-oxides can participate in various chemical reactions. For instance, N-oxidation of N-heterocyclic bioactive compounds can lead to improvement of the desired properties, and in some cases to emergence of unrelated but beneficial therapeutic outcomes .

Physical and Chemical Properties Analysis

N-oxides have unique physical and chemical properties. For example, they have high chemical stability and can participate in a variety of chemical reactions .

科学研究应用

环境稳定性和降解

(S)-西酞普兰-d6 N-氧化物作为西酞普兰在模拟阳光下降解的次要光产物,反映了西酞普兰及其衍生物的环境持久性。研究表明,西酞普兰及其光产物,包括 (S)-西酞普兰-d6 N-氧化物,在各种水溶液(包括天然水)中表现出相当大的稳定性。降解过程受 pH 值、腐殖质的存在和阳光等因素的影响,并形成了 N-去甲西酞普兰 (DCIT) 和 CIT N-氧化物(次要产物)。这种稳定性表明环境消散有限,突出了 (S)-西酞普兰-d6 N-氧化物在水生环境中持续存在的可能性 (Kwon 和 Armbrust,2005 年)。

水处理和转化产物

已研究了西酞普兰的归趋,包括在臭氧化、ClO2 氧化、紫外线照射和芬顿氧化等高级水处理过程中形成 (S)-西酞普兰-d6 N-氧化物。这些过程导致西酞普兰显着减少和生成转化产物 (TPs),包括已知的代谢产物和新化合物。在已确定的 TP 中,已观察到 (S)-西酞普兰-d6 N-氧化物,表明它是通过环境和水处理过程形成的,并引发了对水安全和药物污染的考虑 (Hörsing 等人,2012 年)。

药代动力学和药效学相互作用

西酞普兰的药代动力学和药效学,可能涉及 (S)-西酞普兰-d6 N-氧化物,已在各种研究中得到探讨。西酞普兰通过涉及细胞色素 P450 酶的去甲基化过程进行代谢,导致形成活性代谢物和非活性代谢物,包括 N-去甲西酞普兰和 N-二去甲西酞普兰。已经研究了遗传多态性对西酞普兰代谢的影响,以了解个体之间药物反应的变异性,这可能会延伸到其 N-氧化物衍生物。这些见解对于个性化抗抑郁治疗和理解药物疗效和安全性的个体差异至关重要 (Hu 等人,2016 年)。

用于检测的分析方法

已开发分析方法来检测和定量生物和环境样品中的西酞普兰及其代谢物,包括 (S)-西酞普兰-d6 N-氧化物。这些方法包括高效液相色谱、毛细管电泳和质谱,对于监测这些化合物在临床毒理学、治疗药物监测和环境污染研究中的水平至关重要。此类分析技术对于评估西酞普兰及其衍生物的暴露、环境归趋和潜在生物效应至关重要 (Unceta 等人,2011 年)。

作用机制

Target of Action

(S)-Citalopram-d6 N-Oxide, as an amine N-oxide , is a chemical compound that contains a nitrogen-oxygen coordinate covalent bond with three additional hydrogen and/or substituent-groups attached to nitrogen Amine n-oxides, in general, are known to be mild lewis bases that can activate certain kinds of lewis acidic parts of molecules .

Mode of Action

The mode of action of (S)-Citalopram-d6 N-Oxide involves its interaction with its targets, leading to increased reactivity of its nucleophilic part towards various reactions with electrophiles . This interaction can cause changes in the target molecules, affecting their function and potentially leading to various downstream effects.

Biochemical Pathways

The electrochemical reduction of n-oxides can generate surface-adsorbed intermediates such as hydroxylamine, which are usually strong nucleophiles and can undergo nucleophilic attack to carbonyl groups to build c–n bonds and generate organonitrogen compounds such as amine, oxime, amide, and amino acid .

Pharmacokinetics

Small amine oxides are very hydrophilic and have an excellent water solubility and a very poor solubility in most organic solvents . This suggests that (S)-Citalopram-d6 N-Oxide may have similar properties, which could influence its absorption and distribution in the body.

Result of Action

The generation of organonitrogen compounds through the nucleophilic attack of surface-adsorbed intermediates on carbonyl groups could potentially have various effects at the molecular and cellular level .

Action Environment

The environment can influence the action, efficacy, and stability of (S)-Citalopram-d6 N-Oxide. For instance, the pH of the environment could potentially affect the compound’s ability to act as a Lewis base . Additionally, the presence of other molecules could influence the compound’s interactions with its targets and its subsequent effects .

未来方向

属性

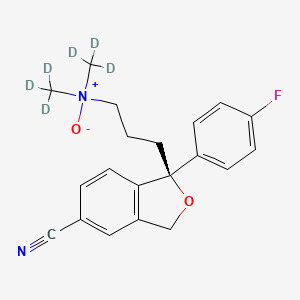

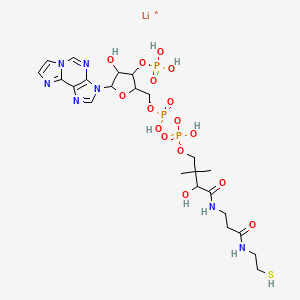

IUPAC Name |

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-PVKQDMRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675769 |

Source

|

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-65-0 |

Source

|

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)